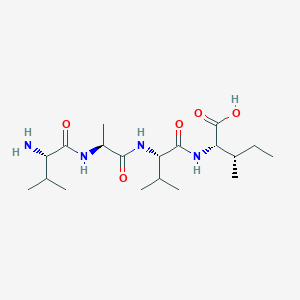
L-Valyl-L-alanyl-L-valyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanyl-L-valyl-L-isoleucine is a tetrapeptide composed of the amino acids valine, alanine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-alanyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.
Reduction: Reduction reactions can be used to protect certain functional groups during synthesis.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution can result in peptide analogs with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Valyl-L-alanyl-L-valyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-alanyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-alanyl-L-valine: A tripeptide with similar amino acid composition but lacking isoleucine.
L-Alanyl-L-valyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.
L-Valyl-L-alanyl-L-alanine: A tetrapeptide with alanine replacing one of the valine residues.
Uniqueness
L-Valyl-L-alanyl-L-valyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.
Propiedades
Número CAS |
207124-23-0 |
|---|---|
Fórmula molecular |
C19H36N4O5 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H36N4O5/c1-8-11(6)15(19(27)28)23-18(26)14(10(4)5)22-16(24)12(7)21-17(25)13(20)9(2)3/h9-15H,8,20H2,1-7H3,(H,21,25)(H,22,24)(H,23,26)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1 |
Clave InChI |
ZUFPLWKFZWHJMB-YTFOTSKYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















